4-(4-chlorophenyl)-N-(3-methylbutyl)-6-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-ISOPENTYLAMINE is a synthetic organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a chlorophenyl group, a trifluoromethyl group, and an isopentylamine moiety attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-ISOPENTYLAMINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a chlorobenzene derivative.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be added through a radical trifluoromethylation reaction, often using reagents such as trifluoromethyl iodide and a radical initiator.
Attachment of the Isopentylamine Moiety: The final step involves the alkylation of the pyrimidine ring with isopentylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-ISOPENTYLAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-ISOPENTYLAMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-ISOPENTYLAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-BROMOPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-ISOPENTYLAMINE
- N-[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-ISOPENTYLAMINE
Uniqueness
N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-ISOPENTYLAMINE is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H17ClF3N3 |
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Molecular Weight |
343.77 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-N-(3-methylbutyl)-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C16H17ClF3N3/c1-10(2)7-8-21-15-22-13(9-14(23-15)16(18,19)20)11-3-5-12(17)6-4-11/h3-6,9-10H,7-8H2,1-2H3,(H,21,22,23) |
InChI Key |
NFELDLLDPYCUQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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